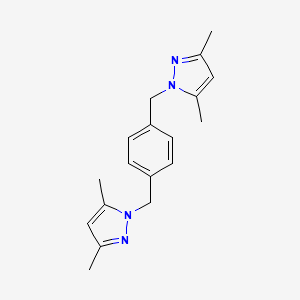

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

Description

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene (CAS: 14181-26-1) is a bispyrazole-based ligand characterized by a central benzene ring substituted at the 1,4-positions with two (3,5-dimethyl-1H-pyrazol-1-yl)methyl groups. Its molecular weight is 266.35 g/mol, and it is typically synthesized for applications in coordination chemistry and materials science due to its ability to form stable metal-organic frameworks (MOFs) and coordination polymers . The compound’s flexibility and electron-rich pyrazole moieties make it a versatile ligand for binding transition metals, such as Zn(II), Cd(II), and Hg(II) .

Properties

IUPAC Name |

1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-13-9-15(3)21(19-13)11-17-5-7-18(8-6-17)12-22-16(4)10-14(2)20-22/h5-10H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBNAEBBFHASFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using t-BuOK/THF as the reaction medium . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product. The process can be monitored using spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with terephthalaldehyde in anhydrous methanol. The resulting product is characterized using various techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. Notably, the IR spectrum reveals characteristic absorption bands that indicate the presence of functional groups associated with the pyrazole moiety . The NMR data further confirms the structural integrity and purity of the synthesized compound .

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has been tested for its efficacy against various bacterial strains. Studies have shown that it possesses a broad spectrum of activity, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Pyrazole derivatives are also noted for their anticancer activities. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Coordination Chemistry

Ligand Properties

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene functions as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material synthesis. The ligand's chelating properties enhance the stability of metal complexes, which are crucial in various catalytic processes .

Materials Science Applications

Polymer Composites

In materials science, the compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure contributes to improved interfacial adhesion between the polymer and filler materials, leading to composites with superior performance characteristics .

Nanotechnology

The compound's potential in nanotechnology is being investigated for its use in synthesizing nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging applications due to their biocompatibility and functionalization capabilities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Properties | Induced apoptosis in cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Study 3 | Coordination Chemistry | Formed stable metal complexes with enhanced catalytic activity compared to unmodified ligands. |

| Study 4 | Polymer Composites | Improved mechanical strength and thermal stability in composite materials compared to control samples. |

Mechanism of Action

The mechanism of action of 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert its effects . The specific pathways involved depend on the biological activity being studied, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

These triazole-based analogs replace pyrazole with 1,2,4-triazole rings. Key differences include:

- Synthetic Accessibility : Triazole derivatives are synthesized from simple precursors (e.g., hydrazides and nitriles) with yields exceeding 70%, whereas pyrazole-based ligands like 1,4-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene require multistep reactions involving formamidines or oxabutyl linkers .

- Biological Activity : Triazole derivatives exhibit moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), whereas pyrazole analogs are primarily studied for their structural roles in coordination chemistry .

1,4-Bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene (L2)

This ligand, structurally related to the target compound, incorporates ether (-O-) linkages between the benzene core and pyrazole units. Key distinctions include:

- Structural Flexibility : The oxabutyl spacer in L2 enhances conformational adaptability, enabling the formation of helical coordination polymers with Hg(II), unlike the rigid methylene-linked target compound .

- Applications : L2-based polymers show luminescent properties, whereas the target ligand is more commonly used in MOFs for catalytic applications .

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene

This compound replaces pyrazole with chlorinated pyridine groups. Unlike the pyrazole-based ligand:

- Biological Function : It acts as a potent modulator of cytochrome P-450 enzymes (EC~50~ < 1 nM in mice), highlighting how halogenation and heterocycle choice drastically alter bioactivity .

- Electronic Effects : The electron-withdrawing chlorine atoms reduce electron density at the binding sites, limiting its utility in metal coordination compared to pyrazole derivatives .

Biological Activity

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 1,4-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with terephthalaldehyde in an anhydrous environment. The resulting compound exhibits a unique crystal structure characterized by a planar pyrazolyl ring with significant delocalization of π-electron density .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antibacterial and antifungal properties. The following sections summarize key findings from recent studies.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds demonstrate significant antibacterial properties. For instance, studies have shown that certain pyrazole-based compounds exhibit effective inhibition against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range that signifies potent antibacterial activity .

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| Compound 12 | E. coli | 134.9 |

| Compound 12 | S. aureus | 168.7 |

| Compound 14 | L. monocytogenes | 134.6 |

Antifungal Activity

In contrast to their antibacterial properties, the antifungal activity of these compounds appears to be less pronounced. Most studies indicate a lack of significant antifungal effects among the tested pyrazole derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological activities. In vitro assays demonstrated that while some compounds displayed strong antibacterial properties, none showed effective antifungal activity. This highlights the specificity of the biological action associated with these compounds .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between these compounds and bacterial proteins. These computational analyses suggest that the structural features of 1,4-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene contribute to its binding affinity for target proteins involved in bacterial metabolism and resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A standard method involves reacting 3,5-dimethylpyrazole with 1,4-bis(bromomethyl)benzene in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Sodium hydride (NaH) is often used as a base to deprotonate the pyrazole nitrogen, facilitating the alkylation reaction . Optimization includes controlling stoichiometry (excess pyrazole), reaction temperature (60–80°C), and reaction time (12–24 hours). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign pyrazole proton signals (δ ~5.5–6.5 ppm for N–CH2– groups) and aromatic protons (δ ~7.2–7.8 ppm for the benzene backbone) .

- IR Spectroscopy : Identify N–H stretching (~3150 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (MW = 334.43 g/mol) via ESI-MS or MALDI-TOF .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve its structural features?

- SCXRD reveals the compound’s conformation, bond lengths, and intermolecular interactions. For example, the benzene backbone adopts a planar geometry, while pyrazole rings exhibit dihedral angles of ~15–30° relative to the central ring . Hydrogen bonding between pyrazole N–H and adjacent methyl groups stabilizes the crystal lattice (e.g., N–H···C distances ~2.8–3.2 Å) . Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K, refined with SHELXL .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- The compound is classified as an irritant (H315, H319, H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in a dry, cool (2–8°C) environment under inert gas .

Advanced Research Questions

Q. How do structural discrepancies in crystallographic data impact the interpretation of coordination chemistry?

- Variations in bond lengths or angles (e.g., N–N vs. C–C distances) may indicate flexibility in metal-binding modes. For instance, μ2-bridging vs. monodentate coordination can alter catalytic or magnetic properties in metal-organic frameworks (MOFs). Cross-validation with Cambridge Structural Database (CSD) entries (e.g., 570 hits for analogous bis-imidazole ligands) helps resolve contradictions .

Q. What strategies are effective for designing MOFs using this ligand, and how do solvent systems influence crystallization?

- The ligand’s rigidity and bifunctional N-donor sites enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Solvent choice (DMF vs. methanol) affects porosity and topology. For example, DMF promotes 3D networks via slower diffusion, while methanol yields 2D sheets. Phase purity is confirmed via PXRD and BET surface area analysis .

Q. How can computational methods (DFT, MD) predict reactivity or host-guest interactions?

- Density functional theory (DFT) calculates HOMO/LUMO energies to predict redox behavior (e.g., E_HOMO ≈ −6.2 eV for pyrazole-based ligands). Molecular dynamics (MD) simulations model guest adsorption in MOFs, correlating pore size (e.g., ~8–12 Å) with selectivity for CO₂ or CH₄ .

Q. What experimental approaches resolve contradictions in catalytic performance studies?

- Inconsistent catalytic activity (e.g., in Suzuki-Miyaura coupling) may arise from nanoparticle size variations. Use TEM to confirm Pd nanoparticle size (2–5 nm) and XPS to verify oxidation states. Controlled synthesis via [Pd₂(dba)₃] reduction under H₂ (3 bar) with ligand stabilization ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.